1-(4-ethoxyphenyl)-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
CAS No.: 2034608-13-2
Cat. No.: VC7117859
Molecular Formula: C19H29N3O3
Molecular Weight: 347.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034608-13-2 |
|---|---|
| Molecular Formula | C19H29N3O3 |
| Molecular Weight | 347.459 |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
| Standard InChI | InChI=1S/C19H29N3O3/c1-2-25-18-5-3-16(4-6-18)21-19(23)20-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h3-6,15,17H,2,7-14H2,1H3,(H2,20,21,23) |
| Standard InChI Key | OKACJFIAXRGXIT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3 |
Introduction
1-(4-ethoxyphenyl)-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that incorporates several functional groups, including a urea moiety, an ethoxyphenyl group, and a piperidine ring substituted with an oxolan-3-yl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by its structural components.
Synthesis
The synthesis of 1-(4-ethoxyphenyl)-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions. Common methods include:
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Step 1: Preparation of the piperidine intermediate with the oxolan-3-yl substitution.
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Step 2: Synthesis of the ethoxyphenyl urea component.
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Step 3: Coupling of the piperidine intermediate with the urea component to form the final compound.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Piperidine, oxolan-3-yl halide | Base, solvent |
| 2 | Urea Formation | Ethoxyphenyl isocyanate, amine | Solvent, catalyst |
| 3 | Coupling | Piperidine intermediate, urea component | Solvent, catalyst |
Biological Activity
While specific biological activity data for 1-(4-ethoxyphenyl)-3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is not available in the provided sources, compounds with similar structures often exhibit potential as anticancer agents, enzyme inhibitors, or other pharmacologically active molecules. The urea moiety, in particular, is known for its role in various biologically active compounds, such as anticancer agents and urease inhibitors .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on:
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Synthetic Optimization: Improving the efficiency and yield of the synthesis process.
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Biological Evaluation: Assessing the compound's activity against various biological targets, such as enzymes or cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or specificity.
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